molecular formula C23H29N2.C2H3O2<br>C25H32N2O2 B13971748 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate CAS No. 64346-30-1

3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate

Cat. No.: B13971748
CAS No.: 64346-30-1
M. Wt: 392.5 g/mol
InChI Key: KEUVYXFBMUFRGG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate is a synthetic organic compound known for its vibrant color and fluorescence properties. It belongs to the family of indolium salts, which are widely used in various scientific and industrial applications due to their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst. The resulting intermediate is then reacted with acetic anhydride to form the acetate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indolium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced indolium compounds.

    Substitution: Various substituted indolium derivatives depending on the nucleophile used.

Scientific Research Applications

3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate has numerous applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

    Biology: Employed in the labeling of biological molecules for imaging and tracking purposes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Industry: Utilized in the manufacturing of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The compound exerts its effects primarily through its fluorescence properties. Upon excitation by light, the compound emits light at a different wavelength, making it useful for imaging and detection purposes. In photodynamic therapy, the compound generates reactive oxygen species that can induce cell death in targeted cancer cells. The molecular targets and pathways involved include the interaction with cellular components such as proteins and nucleic acids, leading to oxidative damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate
  • 3H-Indolium, 2-[2-[4-(methoxy)phenyl]ethenyl]-1,3,3-trimethyl-, acetate
  • 3H-Indolium, 2-[2-[4-(ethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate

Uniqueness

Compared to similar compounds, 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate exhibits higher fluorescence intensity and stability. Its unique structure allows for better interaction with biological molecules, making it more effective in imaging and therapeutic applications.

Properties

CAS No.

64346-30-1

Molecular Formula

C23H29N2.C2H3O2
C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate

InChI

InChI=1S/C23H29N2.C2H4O2/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;1-2(3)4/h8-17H,6-7H2,1-5H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

KEUVYXFBMUFRGG-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.